N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021023-43-7
VCID: VC4930653
InChI: InChI=1S/C18H24N6O3/c1-4-8-24-14(15(25)20-6-5-9-23-10-7-19-12-23)11-13-16(24)21(2)18(27)22(3)17(13)26/h7,10-12H,4-6,8-9H2,1-3H3,(H,20,25)
SMILES: CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3
Molecular Formula: C18H24N6O3
Molecular Weight: 372.429

N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

CAS No.: 1021023-43-7

Cat. No.: VC4930653

Molecular Formula: C18H24N6O3

Molecular Weight: 372.429

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 1021023-43-7

Specification

CAS No. 1021023-43-7
Molecular Formula C18H24N6O3
Molecular Weight 372.429
IUPAC Name N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C18H24N6O3/c1-4-8-24-14(15(25)20-6-5-9-23-10-7-19-12-23)11-13-16(24)21(2)18(27)22(3)17(13)26/h7,10-12H,4-6,8-9H2,1-3H3,(H,20,25)
Standard InChI Key AHMGADTUWPIZPT-UHFFFAOYSA-N
SMILES CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and amide bond formation:

  • Step 1: Formation of Pyrrolo[2,3-d]pyrimidine Core

    • The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via cyclization reactions starting from urea derivatives and suitable diketones.

  • Step 2: Functionalization

    • Dimethylation and propylation can be achieved through alkylation reactions using alkyl halides under basic conditions.

  • Step 3: Imidazole Linkage

    • The imidazole moiety can be introduced via nucleophilic substitution or condensation reactions involving 1H-imidazole and a suitable propyl derivative.

  • Step 4: Amide Bond Formation

    • The final carboxamide group is introduced by coupling the pyrrolo[2,3-d]pyrimidine derivative with an amine (e.g., 3-(1H-imidazol-1-yl)propylamine) using reagents like carbodiimides (e.g., DCC or EDC).

Applications and Biological Relevance

Compounds with similar structural frameworks often exhibit diverse biological activities due to their ability to interact with biological macromolecules such as enzymes or receptors:

  • Potential Pharmacological Activities:

    • The imidazole group may contribute to interactions with metalloproteins or enzymes (e.g., cytochrome P450).

    • Pyrrolo[2,3-d]pyrimidine derivatives are known for their roles in kinase inhibition and anticancer activities.

  • Drug-Likeness:

    • Molecular docking studies could reveal binding affinities to biological targets.

    • ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling would determine its suitability as a drug candidate.

Data Table: Key Characteristics

PropertyValue/Description
Molecular FormulaC15H21N5O3
Molecular Weight~335.36 g/mol
Functional GroupsImidazole, carboxamide, dioxo-pyrimidine
Key Structural FeaturesPyrrolo[2,3-d]pyrimidine core with alkylation
Synthetic PathwayMulti-step involving cyclization and coupling
Potential ApplicationsDrug development (e.g., kinase inhibitors)

Research Directions

Future research could focus on:

  • Biological Testing:

    • Investigate antimicrobial or anticancer properties through in vitro assays.

  • Molecular Docking Studies:

    • Explore interactions with key enzymes or receptors to identify potential therapeutic targets.

  • Optimization of Derivatives:

    • Modify substituents to enhance solubility or bioavailability.

  • Quantum Chemical Analysis:

    • Use computational methods like DFT (Density Functional Theory) to study electronic properties.

This detailed analysis highlights the significance of the compound in medicinal chemistry and its potential as a lead structure for drug discovery efforts. Further experimental validation is essential to fully understand its properties and applications.

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